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Compound of Interest

Compound Name:
5-bromo-7-methoxy-2-methyl-2H-

indazole

CAS No.: 2851972-49-9

Cat. No.: B6610556 Get Quote

Executive Summary: The Halogen Effect
Bromo-indazole derivatives represent a critical class of pharmacophores in drug discovery,

utilized in oncology (kinase inhibitors), antimicrobial agents, and neurology. The introduction of

a bromine atom—typically at the 5- or 6-position of the indazole ring—fundamentally alters the

compound's lipophilicity, metabolic stability, and receptor affinity.

Key Insight: While bromine substitution often enhances potency (lower IC50) due to increased

hydrophobic interactions within binding pockets, it simultaneously elevates the risk of non-

specific cytotoxicity and off-target effects. This guide compares these derivatives to delineate

the boundary between therapeutic efficacy and toxicity.

Structural Classification & SAR Analysis
The toxicity profile of bromo-indazoles is heavily dictated by the position of the halogen.
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Visualization: The Indazole Scaffold
The following diagram illustrates the core numbering and the critical "toxicity hot-spots" on the

ring.
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Caption: SAR map highlighting the functional impact of bromine substitution at positions 5 and

6 on the indazole core.

Quantitative Cytotoxicity Data
The following data summarizes the cytotoxicity (IC50) of representative bromo-indazole

derivatives against human cancer cell lines versus normal cells.

Table 1: Comparative Cytotoxicity Profiles (IC50 in µM)

Compo
und
Class

Derivati
ve ID

Target
Cell
Line
(Cancer
)

IC50
(µM)

Normal
Cell
Line

IC50
(µM)

Selectiv
ity
Index
(SI)

Ref

5-Bromo-

Indazole
Analog 2f

MCF-7

(Breast)

0.23 ±

0.05
HEK-293 > 50 > 200 [1]

5-Bromo-

Indazole

Analog

5c

A549

(Lung)

11.8 ±

0.89
MCF12F > 100 > 8.5 [2]

6-Bromo-

Indazole

Compou

nd 6o

K562

(Leukemi

a)

5.15 ±

0.40
HEK-293 33.2 6.45 [3]

Benzofur

an (Br-

sub)

Compou

nd 8

HepG2

(Liver)
3.8 ± 0.5 - - N/A [4]

Analysis:

Potency: 5-bromo derivatives (e.g., Analog 2f) often demonstrate sub-micromolar potency,

superior to 6-bromo variants.

Selectivity: While 5-bromo compounds are more potent, 6-bromo derivatives (e.g.,

Compound 6o) often maintain a favorable safety window (SI > 6) suitable for lead

optimization.
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Halogen Effect: Comparing chlorinated vs. brominated analogs (e.g., in benzofuran proxies),

bromination consistently lowers IC50 values, likely due to enhanced hydrophobic fit in the

target protein's binding pocket.

Mechanisms of Toxicity[3]
Understanding how these compounds kill cells is vital for distinguishing therapeutic efficacy

from adverse toxicology.

Pathway A: Therapeutic Toxicity (Apoptosis)
Desired mechanism in oncology. Bromo-indazoles typically induce apoptosis via the intrinsic

mitochondrial pathway.

Trigger: ROS generation and mitochondrial membrane potential (

) collapse.

Mediators: Upregulation of Bax, downregulation of Bcl-2, cleavage of Caspase-3.[1]

Pathway B: Adverse Toxicity (Synthetic Cannabinoid
Context)
Relevant for 5-bromo-indazole carboxamides (e.g., 5F-ADB analogs).[2]

Trigger: High-affinity agonism of CB1 receptors in the CNS.

Outcome: Neurotoxicity, seizures, and cardiotoxicity (bradycardia/hypotension).
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Caption: Dual mechanistic pathways showing therapeutic apoptosis vs. receptor-mediated

neurotoxicity.

Experimental Protocols
To validate the toxicity profile of a new bromo-indazole derivative, the following self-validating

protocols are recommended.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b6610556?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6610556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Standardized for reproducibility.

Seeding: Plate cells (e.g., MCF-7, HEK-293) at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Dissolve compound in DMSO (Final DMSO < 0.1%). Treat cells with serial

dilutions (e.g., 0.1 µM to 100 µM) for 48h.

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

Quantification: Measure absorbance at 570 nm (Ref: 630 nm).

Calculation:

is calculated using non-linear regression (Sigmoidal dose-response).

Validation Check: Positive control (e.g., Cisplatin) must fall within historical IC50 range.

Protocol 2: Genotoxicity Assessment (Ames Test)
Required to rule out mutagenicity common in halogenated aromatics.

Strains:Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

Activation: Perform assay +/- S9 metabolic activation mix (rat liver extract) to detect pro-

mutagens.

Method: Pre-incubation method. Mix bacterial culture, test compound, and S9 mix. Incubate

20 min at 37°C.

Plating: Add top agar (trace histidine/biotin) and pour onto minimal glucose agar plates.

Scoring: Count revertant colonies after 48h.

Threshold: A 2-fold increase in colonies over solvent control indicates mutagenicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6610556#toxicity-comparison-of-bromo-indazole-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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